molecular formula C17H19NO B5377964 3-methyl-N-(1-phenylpropyl)benzamide

3-methyl-N-(1-phenylpropyl)benzamide

Cat. No. B5377964
M. Wt: 253.34 g/mol
InChI Key: SBJVJVHHPZBKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(1-phenylpropyl)benzamide, also known as 3-Me-PPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been extensively studied for its potential use in scientific research.

Mechanism of Action

3-methyl-N-(1-phenylpropyl)benzamide acts as a dopamine receptor agonist, meaning that it binds to and activates the dopamine receptors in the brain. It has a higher affinity for the D1 receptor than the D2 receptor. Activation of the D1 receptor leads to an increase in intracellular cyclic AMP, which can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(1-phenylpropyl)benzamide can increase locomotor activity and induce stereotypic behaviors in animals. It has also been shown to increase dopamine release in the striatum, a brain region involved in motor control and reward processing. Additionally, 3-methyl-N-(1-phenylpropyl)benzamide has been shown to increase heart rate and blood pressure in animals.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-(1-phenylpropyl)benzamide in lab experiments is its high selectivity for the D1 dopamine receptor. This allows researchers to specifically target this receptor and investigate its function. However, one limitation of using 3-methyl-N-(1-phenylpropyl)benzamide is its potential for inducing stereotypic behaviors in animals, which can interfere with the interpretation of results.

Future Directions

For research on 3-methyl-N-(1-phenylpropyl)benzamide could include investigating its potential use as a therapeutic agent for disorders such as Parkinson's disease, which involves a loss of dopamine-producing neurons in the brain. Additionally, further research could be done to investigate the role of the D1 receptor in addiction and reward processing. Finally, studies could be done to investigate the potential of 3-methyl-N-(1-phenylpropyl)benzamide as a tool for imaging dopamine receptors in the brain.

Synthesis Methods

The synthesis of 3-methyl-N-(1-phenylpropyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 1-phenylpropylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 3-methyl-N-(1-phenylpropyl)benzamide.

Scientific Research Applications

3-methyl-N-(1-phenylpropyl)benzamide has been studied for its potential use as a research tool to investigate the function of dopamine receptors in the brain. Specifically, it has been used to study the D1 and D2 dopamine receptors, which are involved in the regulation of movement, reward, and motivation.

properties

IUPAC Name

3-methyl-N-(1-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-16(14-9-5-4-6-10-14)18-17(19)15-11-7-8-13(2)12-15/h4-12,16H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJVJVHHPZBKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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